molecular formula C17H23N3OS B2671558 1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2320820-56-0

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2671558
CAS No.: 2320820-56-0
M. Wt: 317.45
InChI Key: STTVWAYDGSYUNT-UHFFFAOYSA-N
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Description

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound featuring an imidazole ring, a piperidine ring, and a thiophene ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiophene intermediates, followed by their coupling with the piperidine ring. Common reagents include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine and thiophene rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is unique due to its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-13-7-10-22-16(13)3-4-17(21)20-8-5-14(6-9-20)15-11-18-12-19(15)2/h7,10-12,14H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTVWAYDGSYUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)C3=CN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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